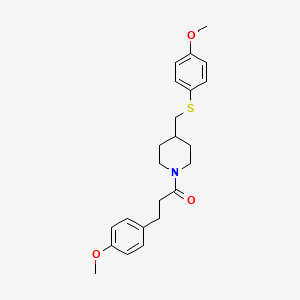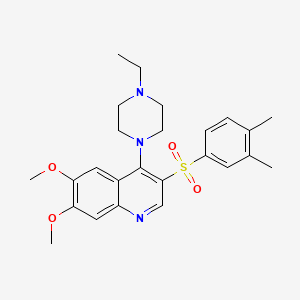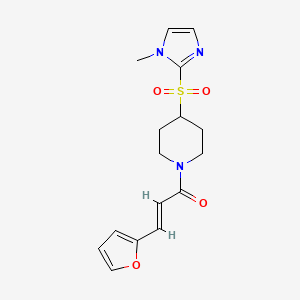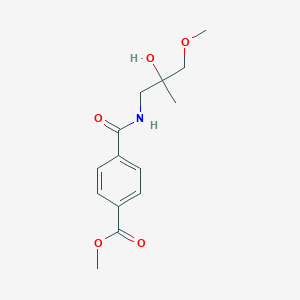
3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H29NO3S and its molecular weight is 399.55. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Applications
Research on related neolignans and other structurally similar compounds has indicated potential insecticidal properties. For instance, compounds isolated from Piper decurrens demonstrated insecticidal activity, suggesting that methoxyphenyl and related structures may be explored for pest control applications (Chauret et al., 1996).
Antibacterial Agents
Studies have identified compounds that can selectively kill bacterial persisters, highlighting the role of methoxyphenyl piperazine derivatives in combating antibiotic-resistant bacteria. This indicates a potential application of structurally similar compounds in developing new antibacterial agents (Kim et al., 2011).
Anticancer Research
Substitutions on the piperidine ring, as seen in similar structures, have been investigated for their binding and activity at the sigma(1) receptor, showing antiproliferative activity in glioma cells. This suggests possible applications in tumor research and therapy, indicating that modifications to the methoxyphenyl and piperidine components could be crucial for developing new anticancer drugs (Berardi et al., 2005).
Neuroprotective Agents
Research on κ-opioid receptor antagonists with methoxyphenyl and piperidine structures highlights their potential in treating depression and addiction disorders. This area of study suggests that compounds with similar structures could be explored for their neuroprotective and therapeutic effects (Grimwood et al., 2011).
Enzyme Inhibition for Anticancer Activity
Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, which share functional groups with the specified compound, have demonstrated potential as EGFR inhibitors with anticancer properties. This indicates the importance of such structures in developing new cancer treatments (Karayel, 2021).
Synthesis and Drug Delivery
Studies on the synthesis and evaluation of related compounds for topical drug delivery, such as prodrugs of naproxen, underscore the versatility of methoxyphenyl and piperidine derivatives in medicinal chemistry, suggesting applications in enhancing drug solubility and permeability (Rautio et al., 2000).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-26-20-6-3-18(4-7-20)5-12-23(25)24-15-13-19(14-16-24)17-28-22-10-8-21(27-2)9-11-22/h3-4,6-11,19H,5,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJQIYPZYZTEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Benzylpiperazin-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2845495.png)
![5-((2-ethoxyethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2845496.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2845497.png)


![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2845502.png)

![3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2845505.png)

![4-[(2-Iodophenyl)carbonyl]morpholine](/img/structure/B2845510.png)


![1-(2,5-dimethoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2845516.png)
![N-(2-methoxy-5-methylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2845518.png)